tert-Butyl ((4'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((4’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate: is an organic compound with a complex structure that includes a tert-butyl carbamate group attached to a biphenyl system. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((4’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate typically involves the following steps:
Formation of the biphenyl system: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the aminomethyl group: The biphenyl compound is then reacted with formaldehyde and ammonia or a primary amine to introduce the aminomethyl group.
Carbamate formation: Finally, the aminomethyl biphenyl compound is reacted with tert-butyl chloroformate to form the tert-butyl carbamate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The biphenyl system can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Amines.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl ((4’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The biphenyl system can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (2-aminocyclohexyl)methylcarbamate
- Benzyl (trans-4-aminocyclohexyl)carbamate
Comparison:
- tert-Butyl ((4’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate is unique due to its biphenyl system, which provides additional rigidity and potential for π-π interactions compared to the more flexible cyclohexyl derivatives.
- The presence of the aminomethyl group in the biphenyl system allows for specific functionalization and interactions that are not possible with the cyclohexyl analogs .
Properties
Molecular Formula |
C19H24N2O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl N-[[3-[4-(aminomethyl)phenyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-13-15-5-4-6-17(11-15)16-9-7-14(12-20)8-10-16/h4-11H,12-13,20H2,1-3H3,(H,21,22) |
InChI Key |
DRPAEOSEEICRMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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